molecular formula C10H11ClO4S B14257566 Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- CAS No. 442914-24-1

Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-

Cat. No.: B14257566
CAS No.: 442914-24-1
M. Wt: 262.71 g/mol
InChI Key: HGCASONBUAQDIP-UHFFFAOYSA-N
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Description

Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- is an organic compound with the molecular formula C10H11ClO4S It is characterized by the presence of a butanoic acid backbone with a 4-chlorophenylsulfonyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of butanoic acid derivatives with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-[(4-methylphenyl)sulfonyl]-
  • Butanoic acid, 2-[(4-fluorophenyl)sulfonyl]-
  • Butanoic acid, 2-[(4-bromophenyl)sulfonyl]-

Uniqueness

Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential biological activity compared to its analogs with different substituents.

Properties

CAS No.

442914-24-1

Molecular Formula

C10H11ClO4S

Molecular Weight

262.71 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonylbutanoic acid

InChI

InChI=1S/C10H11ClO4S/c1-2-9(10(12)13)16(14,15)8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13)

InChI Key

HGCASONBUAQDIP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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